2-Amino-5-(3-fluorophenoxy)-2-methylpentan-1-ol

Description

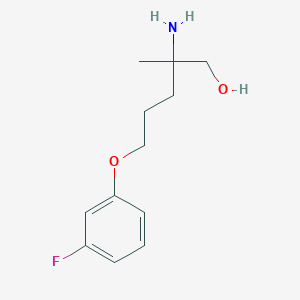

2-Amino-5-(3-fluorophenoxy)-2-methylpentan-1-ol is a structurally complex amino alcohol featuring a pentanol backbone substituted with a 3-fluorophenoxy group at the 5-position, a methyl group at the 2-position, and an amino group at the 2-position. Its synthesis likely involves multi-step processes, including etherification for the phenoxy group and amino group introduction via reductive amination or nucleophilic substitution.

Properties

Molecular Formula |

C12H18FNO2 |

|---|---|

Molecular Weight |

227.27 g/mol |

IUPAC Name |

2-amino-5-(3-fluorophenoxy)-2-methylpentan-1-ol |

InChI |

InChI=1S/C12H18FNO2/c1-12(14,9-15)6-3-7-16-11-5-2-4-10(13)8-11/h2,4-5,8,15H,3,6-7,9,14H2,1H3 |

InChI Key |

SOXBDLLNJANZNV-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCOC1=CC(=CC=C1)F)(CO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(3-fluorophenoxy)-2-methylpentan-1-ol typically involves the reaction of 3-fluorophenol with an appropriate amino alcohol precursor under controlled conditions. The reaction may require the use of catalysts and specific solvents to ensure high yield and purity. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired application and scale of production.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of advanced purification techniques such as chromatography and crystallization is essential to achieve the desired purity levels for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(3-fluorophenoxy)-2-methylpentan-1-ol can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups such as halides or amines.

Scientific Research Applications

2-Amino-5-(3-fluorophenoxy)-2-methylpentan-1-ol has a wide range of scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential effects on biological systems and pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-5-(3-fluorophenoxy)-2-methylpentan-1-ol involves its interaction with specific molecular targets and pathways. The fluorophenoxy group may enhance its binding affinity to certain receptors or enzymes, leading to modulation of biological activities. Detailed studies on its molecular targets and pathways are essential to fully understand its effects and potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence highlights simpler alcohols and heterocycles, enabling indirect comparisons based on functional groups and substituents. Below is a detailed analysis:

Comparison with Methyl-Substituted Pentanols ()

describes methylpentanols such as 4-Methyl-1-pentanol and 2-Methyl-1-pentanol, which share the pentanol backbone but lack the amino and fluorophenoxy groups. Key differences include:

In contrast, 4-Methyl-1-pentanol is primarily used as a solvent, with toxicity linked to central nervous system depression .

Comparison with Heterocyclic Analogues ()

discusses 2-chloro-5-(5-nitro-2-furyl)-1,3,4-thiadiazole , a heterocyclic compound with a nitro group and thiadiazole ring. While structurally distinct, shared features include:

The nitro group in the thiadiazole compound confers antimicrobial activity, whereas the fluorine and amino groups in the target compound may enhance bioavailability and target specificity in drug design .

Research Findings and Inferred Properties

Physicochemical Properties

- Solubility: The amino and hydroxyl groups enhance water solubility compared to non-polar methylpentanols. However, the fluorophenoxy group may reduce solubility in polar solvents.

- Stability: The fluorine atom increases resistance to oxidative degradation, while the amino group may render the compound susceptible to protonation in acidic environments.

Biological Activity

2-Amino-5-(3-fluorophenoxy)-2-methylpentan-1-ol is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The incorporation of fluorine atoms into organic molecules is known to enhance their biological properties, making this compound a subject of various studies aimed at understanding its efficacy and mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C12H16FNO2

- IUPAC Name : this compound

This compound features an amino group, a phenoxy group with a fluorine substitution, and a branched alkyl chain, which collectively contribute to its unique biological activities.

Biological Activity Overview

Research has indicated that this compound exhibits several promising biological activities:

- Antimicrobial Activity : Preliminary studies suggest that compounds similar to this compound demonstrate significant antimicrobial effects against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have shown minimum inhibitory concentration (MIC) values as low as 0.21 μM against Pseudomonas aeruginosa and Escherichia coli .

- Cytotoxicity Against Cancer Cells : The compound's structural features may also confer cytotoxic properties against cancer cell lines. In studies involving derivatives of related compounds, certain modifications led to enhanced antiproliferative effects on breast cancer cell lines (MCF-7 and MDA-MB-468) . The presence of the fluorine atom is believed to play a crucial role in increasing the compound's potency.

- Mechanism of Action : Molecular docking studies have indicated that the compound may interact with key proteins involved in cellular processes such as DNA replication and repair. For example, binding interactions with topoisomerase I (TOPO I) have been noted, which is critical for the compound's anticancer activity .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

Table 1: Summary of Biological Activities

Molecular Interactions

In silico assessments reveal that this compound forms critical interactions with target proteins. For instance, it has been shown to engage in hydrogen bonding with amino acid residues in the active sites of enzymes like DNA gyrase and topoisomerase I, which are essential for its antimicrobial and anticancer activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.